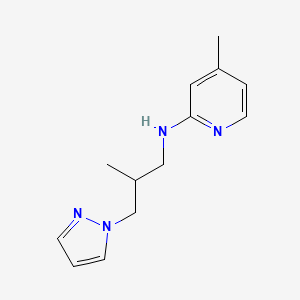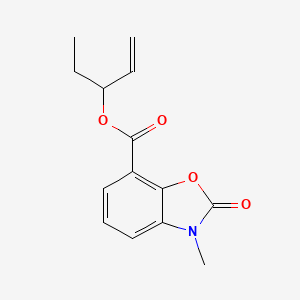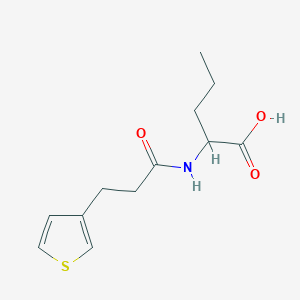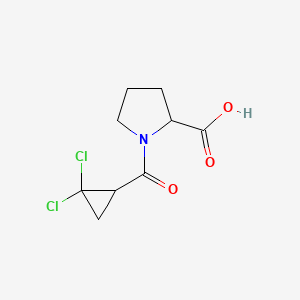![molecular formula C13H25ClN2O B7632477 N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride, commonly known as AZD3480, is a synthetic compound that has been developed for potential use in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
AZD3480 is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By activating this receptor, AZD3480 enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
AZD3480 has been shown to improve cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. In humans, clinical trials have demonstrated improvements in attention, memory, and executive function in individuals with cognitive impairments. AZD3480 has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD3480 has been shown to be effective in improving cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. However, there are limitations to the use of AZD3480 in lab experiments. The compound is not widely available, and the synthesis method is proprietary information. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of AZD3480. One area of research is the potential use of AZD3480 in the treatment of other cognitive disorders such as schizophrenia and depression. Another area of research is the development of new compounds that target the α4β2 nAChR with greater selectivity and potency than AZD3480. Additionally, the potential long-term effects of AZD3480 on cognitive function and overall health should be studied in greater detail.
Métodos De Síntesis
AZD3480 is a synthetic compound that is produced through a multi-step process involving the reaction of various chemicals. The synthesis of AZD3480 is a complex process that requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and are not publicly available.
Aplicaciones Científicas De Investigación
AZD3480 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cognitive disorders. In preclinical studies, AZD3480 has been shown to improve cognitive function in animal models of Alzheimer's disease and N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride. Clinical trials have also demonstrated the potential efficacy of AZD3480 in improving cognitive function in humans with cognitive impairments.
Propiedades
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-4-13(2,3)12(16)15-11-7-9-5-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGNUXTBGXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CC2CCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)


![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)